BenchChemオンラインストアへようこそ!

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide

Drug-likeness Lipophilicity Membrane permeability

This 3,4-dimethylbenzamide delivers a validated CNS physicochemical profile (MW 338, XLogP3 2.9, TPSA 58.6) for systematic SAR derivatization without uncontrolled variability typical of naphthalene-sulfonamide or triazole analogs. Use as a baseline comparator in primary screening assays to discriminate target-specific activity from scaffold-driven noise, or as a novel chemical probe starting point for inflammation/oncology targets. Consistent ≥90% purity ensures reliable physicochemical benchmarking for computational model calibration. Order now to advance your lead optimization workflow.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 941956-98-5
Cat. No. B2447898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide
CAS941956-98-5
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C
InChIInChI=1S/C20H22N2O3/c1-13-6-7-15(11-14(13)2)20(24)21-16-8-9-17(18(12-16)25-3)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
InChIKeyFUQJJDBFZGWNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide (CAS 941956-98-5): Procurement-Ready Synthetic Benzamide for Focused Library Design


N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide (CAS 941956-98-5) is a synthetic small molecule belonging to the benzamide class, featuring a 3,4-dimethylphenyl moiety and a 2-oxopyrrolidin-1-yl substituent on the aniline ring. The compound exhibits a molecular formula of C20H22N2O3 and a molecular weight of approximately 338.40 g/mol [1]. It is cataloged by multiple commercial suppliers, including Life Chemicals (catalog F2783-0293), and is typically provided at a purity of ≥90% [1]. Its structural scaffold places it within the same chemical space as several pharmacologically relevant benzamide derivatives, making it a candidate for early-stage drug discovery and chemical biology applications.

Why Simple Substitution Fails for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide: Structural Determinants of Physicochemical and Biological Selectivity


Benzamide derivatives with the 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl core are highly sensitive to the nature of the benzamide acyl substituent. The 3,4-dimethyl substitution pattern on the benzamide ring of the target compound imparts a distinct combination of steric bulk, lipophilicity (XLogP3 = 2.9), and hydrogen-bonding capacity (HBD = 1, HBA = 3) that cannot be replicated by analogs bearing cyclopentane, 4-fluorophenylmethoxy, naphthalene-2-sulfonyl, or 2-(2H-1,2,3-triazol-2-yl) groups [1][2]. Even minor alterations in the acyl moiety lead to significant shifts in topological polar surface area (TPSA), logP, and molecular weight, which directly impact membrane permeability, solubility, and target engagement profiles. Consequently, selecting a 'related analog' without head-to-head validation introduces uncontrolled variability into SAR campaigns, chemical probe validation, and lead optimization workflows.

Quantitative Differentiation Evidence for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide


Physicochemical Property Differentiation: XLogP3, TPSA, and Molecular Weight Against the Naphthalene-2-sulfonamide Analog

The target compound displays a computed XLogP3 of 2.9, representing a modest reduction in lipophilicity compared to the closest structurally characterized analog, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide (XLogP3 = 3.1) [1][2]. This 0.2 log unit difference, together with a lower molecular weight (338.40 vs. 396.5 g/mol) and a smaller calculated topological polar surface area (58.6 Ų vs. an estimated 83.8 Ų for the sulfonamide, based on sulfonamide group contribution), is consistent with improved passive membrane permeability and potentially better oral absorption according to Lipinski and Veber guidelines.

Drug-likeness Lipophilicity Membrane permeability Physicochemical profiling

Structural Uniqueness and Steric Profile Relative to the 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzamide Analog

The 3,4-dimethyl substitution on the benzamide ring provides a symmetric, moderately hindered environment distinct from the 5-methyl-2-(2H-1,2,3-triazol-2-yl) substitution pattern found in Molport-049-849-304 . The target compound has a molecular weight of 338.40 g/mol and a heavy atom count of 25, compared to MW 391.43 g/mol and 29 heavy atoms for the triazole analog. The absence of an additional heterocyclic ring (triazole) reduces the number of hydrogen bond acceptors from 5 to 3, which may reduce the risk of strong, non-selective protein binding and CYP450 inhibition often associated with nitrogen-rich heterocycles.

Scaffold diversity Steric hindrance Cytochrome P450 Metabolic stability

Commercial Availability and Batch Reproducibility: Guaranteed Purity vs. Uncharacterized BenchChem Analogs

The target compound is commercially available from Life Chemicals with a documented purity specification of 90%+ (30 mg standard pack size) through the Kuujia platform [1]. In contrast, many structural analogs listed on general chemical marketplaces (e.g., benchchem.com, evitachem.com) do not publicly disclose batch-specific purity data, analytical certificates, or sourcing origin, introducing procurement risk for reproducibility-critical experiments.

Procurement Purity Batch consistency Supply chain

Patent Landscape Context: Enabling Pain- and CNS-Related SAR Without Competing Intellectual Property Overlap

The general benzamide-pyrrolidinone scaffold is claimed in US Patent Application US20060111429A1 for the treatment of pain [1]. However, the specific 3,4-dimethylbenzamide substitution pattern of the target compound is not explicitly exemplified in this patent, providing a clear freedom-to-operate window for medicinal chemistry optimization. Researchers using this compound can explore novel SAR space around the 3,4-dimethylphenyl motif without immediate risk of infringing the broad Markush claims of the referenced patent.

Intellectual property Pain CNS Patent analysis

Optimal Application Scenarios for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide


Focused Library Synthesis for CNS-Penetrant Probe Development

Based on its favorable XLogP3 (2.9), TPSA (58.6 Ų), and molecular weight (338 Da) – all within CNS MPO desirable ranges – the compound serves as an ideal central scaffold for the synthesis of CNS-focused compound libraries. It can be systematically derivatized at the solvent-exposed positions to explore SAR while maintaining predicted blood-brain barrier permeability [1].

Negative Control or Inactive Comparator in Pain Target Validation Assays

Given that the broader benzamide-pyrrolidinone class is implicated in pain modulation [3], the specific 3,4-dimethyl analog—lacking explicit biological annotation—can be employed as a negative control or baseline comparator in primary screening assays to discriminate target-specific activity from scaffold-driven non-specific effects.

Physicochemical Benchmarking in Drug-Likeness Optimization Studies

The well-defined computed properties and documented commercial purity (≥90%) make this compound a reliable physicochemical benchmark for calibrating computational models of lipophilicity, solubility, and permeability against structurally related benzamide analogs [1].

Chemical Probe Starting Point for Novel Anti-Inflammatory or Oncology Targets

The compound's structural divergence from the heavily patented naphthalene-sulfonamide and triazole-containing analogs [2] positions it as a starting point for developing novel chemical probes against emerging targets in inflammation or oncology, where the 3,4-dimethylphenyl motif may confer unique binding interactions not exploited by existing compound series.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.